molecular formula C19H19N5O3S B5979046 8-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

8-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B5979046
M. Wt: 397.5 g/mol
InChI Key: VOOMIIVLBKBSAK-UHFFFAOYSA-N
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Description

8-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, an ethoxyphenyl group, and a purinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The ethoxyphenyl group is then introduced via electrophilic substitution reactions. The final step involves the formation of the purinone core through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

8-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE stands out due to its unique combination of an oxazole ring, an ethoxyphenyl group, and a purinone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-4-26-13-7-5-12(6-8-13)18-22-14(11(2)27-18)9-28-19-23-15-16(24(19)3)20-10-21-17(15)25/h5-8,10H,4,9H2,1-3H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOMIIVLBKBSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(N3C)N=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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